A Comprehensive Structural Analysis of (4-Bromo-2-fluoro-6-methylphenyl)methanol: A Technical Guide for Researchers
A Comprehensive Structural Analysis of (4-Bromo-2-fluoro-6-methylphenyl)methanol: A Technical Guide for Researchers
This in-depth technical guide provides a multi-faceted analytical framework for the definitive structural elucidation and purity assessment of (4-bromo-2-fluoro-6-methylphenyl)methanol. This compound is a key synthetic intermediate, and a thorough understanding of its structural integrity is paramount for its effective use in pharmaceutical and materials science research. This document is designed to equip researchers, scientists, and drug development professionals with the necessary experimental rationale and methodological details for comprehensive characterization.
Introduction: Strategic Importance of (4-Bromo-2-fluoro-6-methylphenyl)methanol
(4-Bromo-2-fluoro-6-methylphenyl)methanol (CAS No. 210799-19-0) is a substituted aromatic alcohol whose structural features—a bromine atom, a fluorine atom, and a methyl group strategically positioned on the phenyl ring—make it a valuable and versatile building block in organic synthesis. The interplay of the electron-withdrawing and donating groups, along with the steric hindrance they provide, allows for highly specific and controlled downstream reactions. Consequently, ensuring the precise molecular architecture and purity of this intermediate is a critical, non-negotiable step in any synthetic workflow.
Foundational Physicochemical Properties
A prerequisite to any in-depth analysis is the characterization of the compound's fundamental physicochemical properties. These parameters govern everything from appropriate solvent selection for analysis to expected behavior in chromatographic systems.
| Property | Value | Data Source |
| CAS Number | 210799-19-0 | |
| Molecular Formula | C₈H₈BrFO | |
| Molecular Weight | 220.05 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 78-82 °C | |
| Boiling Point | 285.3±25.0 °C (Predicted) | |
| Density | 1.631±0.06 g/cm³ (Predicted) | |
| pKa | 12.63±0.23 (Predicted) |
Synthetic Pathway: A Reductive Transformation
The most common and efficient synthesis of (4-bromo-2-fluoro-6-methylphenyl)methanol involves the selective reduction of the corresponding benzaldehyde derivative. This transformation is a cornerstone of organic synthesis, where a reducing agent like sodium borohydride (NaBH₄) is employed to convert the aldehyde to a primary alcohol while preserving the integrity of the other functional groups on the aromatic ring.
Figure 1: General synthesis pathway for (4-Bromo-2-fluoro-6-methylphenyl)methanol.
Definitive Structural Elucidation: A Multi-Technique Approach
A single analytical technique is insufficient for the unambiguous confirmation of a molecule's structure. A synergistic approach, leveraging the strengths of various spectroscopic and spectrometric methods, is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
The ¹H NMR spectrum provides critical information about the chemical environment, number, and neighboring protons for each unique proton in the molecule.
Expected Spectral Features:
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Aromatic Protons (Ar-H): Two distinct signals are anticipated in the aromatic region (δ 7.0-7.5 ppm). The proton adjacent to the fluorine atom will likely appear as a doublet due to ¹H-¹⁹F coupling. The second aromatic proton will also present as a doublet, with its chemical shift influenced by the bromine atom.
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Methylene Protons (-CH₂OH): A singlet corresponding to the two protons of the hydroxymethyl group is expected around δ 4.7 ppm. This signal may show coupling to the hydroxyl proton if the sample is not completely dry.
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Methyl Protons (-CH₃): A sharp singlet for the three protons of the methyl group will appear further upfield, typically around δ 2.3 ppm.
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Hydroxyl Proton (-OH): A broad, exchangeable singlet whose chemical shift is highly dependent on solvent and concentration. This peak can be confirmed by its disappearance upon the addition of a drop of D₂O to the NMR tube.
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Expected Spectral Features:
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Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The carbons adjacent to the fluorine will show smaller two-bond C-F couplings.
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Methylene Carbon (-CH₂OH): A signal for the methylene carbon is expected around δ 60-65 ppm.
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Methyl Carbon (-CH₃): A signal for the methyl carbon will be observed in the upfield region, typically around δ 15-20 ppm.
Two-dimensional NMR experiments are crucial for assembling the final, unambiguous structure.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, definitively assigning the signals for the -CH₂, -CH₃, and protonated aromatic carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds. Key expected correlations include the methylene protons to the adjacent aromatic carbons, and the methyl protons to their neighboring aromatic carbons, thus locking in the substitution pattern on the ring.
Figure 2: A logical workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Verification
Mass spectrometry is employed to confirm the molecular weight and gain insights into the molecule's stability and fragmentation patterns.
Expected Observations:
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Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine. Two peaks of nearly equal abundance will be observed at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.
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Key Fragmentation Pathways: Common fragmentation patterns include the loss of a water molecule (M-18) from the alcohol and the loss of the hydroxymethyl radical (M-31), providing further structural confirmation.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups.
Characteristic Absorption Bands:
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O-H Stretch: A strong, broad absorption band in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group.
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C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ correspond to aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic -CH₂- and -CH₃ groups.
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C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region confirm the presence of the aromatic ring.
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C-O Stretch: A strong band in the 1000-1250 cm⁻¹ range is characteristic of the primary alcohol's C-O bond.
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C-F and C-Br Stretches: Strong absorptions for the C-F bond (1000-1400 cm⁻¹) and C-Br bond (below 800 cm⁻¹) will be present in the fingerprint region.
Quantitative Purity Assessment via High-Performance Liquid Chromatography (HPLC)
For its application in sensitive fields like drug development, the purity of (4-bromo-2-fluoro-6-methylphenyl)methanol must be rigorously quantified. Reverse-phase HPLC with UV detection is the industry-standard method.
Standard HPLC Protocol
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Column: C18, 4.6 x 250 mm, 5 µm particle size.
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Mobile Phase: A gradient elution using acetonitrile and water is highly effective for separating the target compound from potential impurities, such as unreacted starting material or side products.
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Flow Rate: 1.0 mL/min.
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UV Detection: Monitoring at a wavelength around 220 nm or 254 nm typically provides excellent sensitivity for this chromophore-containing molecule.
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Column Temperature: Maintaining a constant temperature, such as 30 °C, ensures reproducible retention times.
The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Conclusion and Forward Outlook
The comprehensive structural characterization of (4-bromo-2-fluoro-6-methylphenyl)methanol is achieved through the integrated application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. Each technique provides a unique and complementary piece of structural information, culminating in an unambiguous assignment. Furthermore, the implementation of a robust HPLC method is essential for ensuring the purity required for demanding synthetic applications. The detailed analytical protocols and rationale presented in this guide provide a self-validating framework for the quality control and confident use of this important chemical building block in advanced research and development endeavors.
References
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PubChem. (4-Bromo-2-fluoro-6-methylphenyl)methanol. National Center for Biotechnology Information. [Link]
